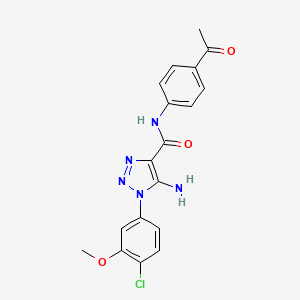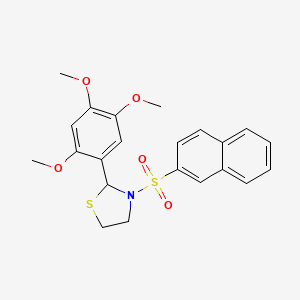![molecular formula C18H24N2O5S B5148075 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5148075.png)
1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid, also known as PSB-0413, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylic acid derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid involves the inhibition of the protease enzyme, which leads to the accumulation of neuropeptides in the brain. This, in turn, results in the modulation of various physiological processes, including pain perception, mood regulation, and appetite control.
Biochemical and Physiological Effects:
1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid has been shown to exhibit various biochemical and physiological effects in scientific studies. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, appetite, and pain perception. 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid has also been shown to exhibit anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid in lab experiments is its potent and selective inhibition of the protease enzyme. This makes it an ideal tool for studying the role of neuropeptides in various physiological processes. However, one of the limitations of using 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid. One potential application is its use as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and chronic pain. Another potential application is its use as a tool for studying the role of neuropeptides in various physiological processes. Further studies are needed to explore the full potential of 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid in these and other areas of research.
In conclusion, 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid is a synthetic compound that has shown promising results in various scientific studies. Its potent and selective inhibition of the protease enzyme makes it an ideal tool for studying the role of neuropeptides in various physiological processes. Further studies are needed to explore the full potential of 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid in various scientific fields.
合成法
The synthesis of 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid involves a multi-step process that includes the reaction of piperidine with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final product is obtained by the reaction of the intermediate product with pivalic anhydride.
科学的研究の応用
1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid has been studied for its potential therapeutic applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective inhibition of the protease enzyme, which is involved in the degradation of neuropeptides.
特性
IUPAC Name |
1-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-17(19-12-8-15(9-13-19)18(22)23)14-4-6-16(7-5-14)26(24,25)20-10-2-1-3-11-20/h4-7,15H,1-3,8-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPQVHMGOQONIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5147993.png)

![5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5148000.png)

![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148027.png)
![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5148035.png)
![17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5148040.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5148048.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B5148059.png)
![methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5148060.png)
![5-{[(2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148065.png)
![N,N-diethyl-3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinamine](/img/structure/B5148089.png)
![3,5-dichloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5148097.png)
